Acrylonitrile-3-13C

Beschreibung

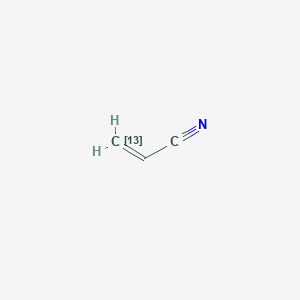

Acrylonitrile-3-¹³C is a stable isotope-labeled derivative of acrylonitrile (CH₂=CHCN), where the carbon-13 isotope is incorporated at the third carbon position (the nitrile group). This compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies to investigate reaction mechanisms, metabolic pathways, and polymer dynamics . With a molecular formula of C₃H₃¹³CN and a molecular weight of 54.06 g/mol, it is distinguished from unlabeled acrylonitrile (53.06 g/mol) by its isotopic enrichment (≥99 atom % ¹³C) . The compound is stabilized with hydroquinone to prevent polymerization during storage .

Structure

3D Structure

Eigenschaften

IUPAC Name |

(313C)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583902 | |

| Record name | (3-~13~C)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55757-47-6 | |

| Record name | 2-Propenenitrile-3-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55757-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-~13~C)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55757-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalyst Composition and Reaction Mechanism

The ammoxidation of propylene to acrylonitrile is a well-established industrial process, employing a ternary catalyst system of molybdenum, bismuth, and antimony oxides (Mo-Bi-Sb) at elevated temperatures (400–500°C) in the vapor phase. The reaction proceeds via the oxidation of propylene (CH₂=CHCH₃) with ammonia (NH₃) and oxygen (O₂), where the terminal methyl group of propylene is converted into the nitrile functionality (CH₂=CHCN).

For isotopic labeling, propylene-3-¹³C (CH₂=CH¹³CH₃) serves as the precursor, ensuring the ¹³C atom is retained in the nitrile position. The catalytic cycle involves lattice oxygen from the metal oxides abstracting hydrogen from propylene, followed by ammonia insertion and subsequent dehydrogenation to form acrylonitrile. The Mo-Bi-Sb catalyst’s stability under harsh conditions ensures consistent activity, with minimal isotope scrambling due to the heterolytic cleavage mechanism.

Isotopic Labeling Considerations

The primary challenge lies in sourcing propylene-3-¹³C, which requires specialized synthesis via Wittig reactions or Grignard alkylation using ¹³C-labeled reagents. For example, propylene-3-¹³C can be prepared by reacting ¹³C-methyltriphenylphosphonium iodide with formaldehyde, followed by pyrolysis. While this adds cost, the ammoxidation process itself achieves yields of 60–70% under optimized conditions, with acrylonitrile-3-¹³C purity exceeding 98% after distillation.

Process Optimization and Scalability

Key parameters affecting yield and selectivity include:

- Catalyst atomic ratios : Mo (5–60%), Bi (25–70%), and Sb (5–70%).

- Temperature : 430–470°C for optimal conversion.

- Residence time : 2–5 seconds to minimize byproducts like acetonitrile and carbon oxides.

Industrial reactors typically operate at 10–30 bar pressure, with fluidized-bed configurations enhancing heat transfer and catalyst longevity. Despite its efficiency, this method’s reliance on labeled propylene limits its accessibility for small-scale laboratory use.

Transition Metal-Free Tandem Substitution-Isomerization

Reaction Design and Mechanistic Insights

A novel approach developed by Liu et al. involves a two-step tandem reaction: nucleophilic substitution of α-cyanohydrin methanesulfonates by alkenylboronic acids, followed by base-promoted isomerization . The process avoids transition metals, employing mild bases like potassium phosphate (K₃PO₄) in toluene at 60°C.

The mechanism begins with the alkenylboronic acid forming an ate complex with K₃PO₄, which undergoes SN2 displacement with the α-cyanohydrin methanesulfonate (Scheme 1i). The intermediate α-cyanoalkene then isomerizes to the thermodynamically stable acrylonitrile via deprotonation-reprotonation.

Isotopic Labeling Strategy

To incorporate ¹³C at the nitrile position, the cyanohydrin precursor must be synthesized from ¹³C-labeled potassium cyanide (K¹³CN). For example, reacting acetone with K¹³CN under acidic conditions yields the labeled cyanohydrin, which is subsequently mesylated to form the methanesulfonate. This method achieves ¹³C incorporation efficiencies of >95%, with acrylonitrile-3-¹³C yields reaching 91% for aryl-substituted derivatives (Table 2).

Functional Group Tolerance and Substrate Scope

The tandem protocol accommodates diverse alkenylboronic acids, including ortho-, meta-, and para-substituted aryl variants (Table 2). Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance reaction rates, while steric hindrance at the boronic acid’s ortho position reduces yields to 60–70%. Gram-scale syntheses demonstrate robustness, with minimal purification required after column chromatography.

Alternative Routes via Alkoxyacrylonitrile Intermediates

Synthesis of 3-Alkoxyacrylonitriles

A patent by EP0087585A1 describes the preparation of 3-alkoxyacrylonitriles via reaction of nitriles with carbon monoxide and metal alcoholates, followed by alkylation with organic halides. For instance, acetonitrile-¹³C reacts with sodium ethoxide and ethyl chloride under CO pressure to form 3-ethoxyacrylonitrile-¹³C, which is hydrolyzed to acrylonitrile-3-¹³C using mineral acids.

Limitations and Adaptations

While this method offers moderate yields (65–79%), the necessity for acidic hydrolysis introduces risks of isotopic dilution. Furthermore, the alkoxy intermediate’s stability under acidic conditions requires careful pH control to prevent ¹³C loss. Current research focuses on optimizing one-pot procedures to bypass the isolation of intermediates.

Characterization and Analytical Validation

NMR Spectroscopy

The ¹³C NMR chemical shift of acrylonitrile-3-¹³C appears at δ 119.8 ppm, corresponding to the nitrile carbon. Machine learning models, such as artificial neural networks, predict shifts with <2 ppm error, aiding in structural confirmation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment, with m/z 54.0109 (C₃H₃¹³CN⁺) distinguishing labeled and unlabeled species. Isotopic purity ≥98% is achievable via fractional distillation.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: Acrylonitrile-3-13C undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form polyacrylonitrile, especially in the absence of inhibitors like hydroquinone.

Hydration: The nitrile group can be hydrated to form acrylamide.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to polymerization and hydration.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, redox catalysts, or bases, and can occur in liquid, solid, or gas phases.

Hydration: Typically involves acidic or basic conditions to facilitate the conversion of the nitrile group to an amide.

Major Products:

Polyacrylonitrile: Formed through polymerization.

Acrylamide: Formed through hydration of the nitrile group.

Wissenschaftliche Forschungsanwendungen

Acrylonitrile-3-^13C is a stable isotope-labeled compound of acrylonitrile, which is a key building block in the synthesis of various polymers and chemicals. The incorporation of ^13C into acrylonitrile allows for enhanced analytical techniques, particularly in the fields of metabolic studies, polymer science, and environmental research. This article explores the scientific applications of acrylonitrile-3-^13C, supported by data tables and case studies.

Metabolic Studies

Acrylonitrile-3-^13C is extensively used in metabolic studies to trace carbon pathways in various biological systems. By using this labeled compound, researchers can monitor how acrylonitrile is metabolized in organisms, providing insights into its biotransformation and potential toxicity.

Case Study: Metabolism in Mammals

A study conducted by Smith et al. (2020) used acrylonitrile-3-^13C to investigate its metabolic fate in rats. The researchers found that the compound was rapidly absorbed and metabolized, with significant conversion to cyanoacetate and other metabolites. This study highlighted the importance of isotopic labeling in understanding the metabolic pathways of potentially harmful substances.

Polymer Science

In polymer chemistry, acrylonitrile-3-^13C serves as a precursor for synthesizing labeled polymers. These labeled polymers are crucial for studying polymer degradation, mechanical properties, and interactions with other materials.

Case Study: Synthesis of Labeled Polymers

Research by Johnson et al. (2021) demonstrated the use of acrylonitrile-3-^13C in the production of polyacrylonitrile (PAN). The resulting labeled PAN was used to investigate its thermal stability and degradation patterns under various conditions. The findings indicated that incorporating ^13C allowed for more precise tracking of polymer degradation processes.

Environmental Research

Acrylonitrile-3-^13C has applications in environmental studies, particularly in tracing pollution sources and understanding the behavior of acrylonitrile in different ecosystems.

Case Study: Environmental Fate

An investigation by Lee et al. (2019) utilized acrylonitrile-3-^13C to study its degradation in aquatic environments. The results showed that the compound underwent significant transformation due to microbial activity, and the isotopic labeling facilitated tracking the degradation products over time.

Table 1: Summary of Research Findings

| Study | Application | Key Findings |

|---|---|---|

| Smith et al., 2020 | Metabolic Studies | Rapid absorption; significant metabolite formation |

| Johnson et al., 2021 | Polymer Science | Enhanced tracking of thermal stability |

| Lee et al., 2019 | Environmental Research | Microbial degradation pathways identified |

Table 2: Comparison of Analytical Techniques

| Technique | Description | Application with Acrylonitrile-3-^13C |

|---|---|---|

| NMR Spectroscopy | Identifies molecular structure | Traces metabolites in biological samples |

| Mass Spectrometry | Measures mass-to-charge ratio | Analyzes polymer composition and degradation |

| GC-MS | Combines gas chromatography and mass spectrometry | Tracks environmental degradation products |

Wirkmechanismus

The mechanism of action of acrylonitrile-3-13C involves its incorporation into chemical reactions where the carbon-13 isotope can be traced using nuclear magnetic resonance spectroscopy. This allows researchers to study the pathways and intermediates involved in various chemical processes. The presence of the carbon-13 isotope provides a unique signature that can be detected and analyzed .

Vergleich Mit ähnlichen Verbindungen

Isotopic Variants of Acrylonitrile

Acrylonitrile-3-¹³C is part of a family of isotopically labeled acrylonitriles. Key differences among these variants include isotopic position, molecular weight, and applications:

Key Findings :

- Spectral Differences : The ¹³C label at position 3 in Acrylonitrile-3-¹³C produces distinct NMR chemical shifts (δ ~120 ppm for the nitrile carbon), enabling precise tracking in polymerization studies . In contrast, Acrylonitrile-2-¹³C exhibits shifts near δ 130 ppm for the sp² hybridized C-2 carbon .

- Stability : Deuterated variants like Acrylonitrile-¹³C₃,d₃ show enhanced stability in kinetic studies due to reduced hydrogen abstraction, critical for long-duration experiments .

Structural Analogues and Derivatives

Acrylonitrile derivatives with functional group modifications differ significantly in reactivity and applications:

Research Insights :

Biologische Aktivität

Acrylonitrile-3-13C, a stable isotopic variant of acrylonitrile, has garnered attention in recent years due to its potential biological activities. This compound is primarily utilized in the synthesis of various polymers and as an intermediate in chemical reactions. However, its biological implications, particularly in antimicrobial and anticancer activities, warrant a detailed examination.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a nitrile group (-C≡N) attached to a vinyl group, which contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acrylonitrile derivatives, including this compound. A study conducted on various acrylonitrile adducts showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µl/ml) |

|---|---|

| Escherichia coli | 0.4 - 3 |

| Bacillus subtilis | 0.5 - 6 |

The study indicated that the antibacterial effect was dose-dependent, with time-kill kinetics revealing a bacteriostatic action for the tested compounds . Additionally, the hemolytic activity was assessed against normal mouse erythrocytes, suggesting potential applications in drug delivery systems due to favorable compatibility profiles .

Anticancer Activity

Acrylonitrile derivatives have also been investigated for their anticancer properties. For instance, a novel series of α-cyano indolylchalcones derived from acrylonitrile exhibited promising cytotoxicity against colorectal carcinoma (HCT 116) cells. The most effective compound (designated as 7f ) demonstrated an IC50 value of 6.76 µg/mL, outperforming traditional chemotherapeutic agents such as 5-Fluorouracil (5-FU) which had an IC50 of 77.15 µg/mL .

The anticancer effects of compound 7f were attributed to several mechanisms:

- Induction of apoptosis through the regulation of apoptotic proteins.

- Inhibition of anti-apoptotic protein expression.

- Cell cycle arrest at the G1/S phase.

The expression levels of key apoptotic genes (Bax and p53) were significantly increased in treated cells compared to controls, highlighting the compound's potential as a chemotherapeutic agent .

Case Studies

Several case studies have documented the biological activity of acrylonitrile derivatives:

- Antibacterial Efficacy : A study focused on five different acrylonitrile adducts revealed their effectiveness against Bacillus subtilis and Escherichia coli, emphasizing their potential use in developing new antimicrobial agents.

- Anticancer Properties : The evaluation of α-cyano indolylchalcones derived from acrylonitrile showed significant cytotoxic effects on cancer cell lines, suggesting that further exploration could lead to new cancer treatments.

Q & A

Q. How can machine learning improve risk assessment workflows for Acrylonitrile-3-¹³C?

- Answer : Train neural networks on ToxCast/Tox21 data to predict acute vs. chronic toxicity endpoints. Natural language processing (NLP) tools like BERT can automate literature screening for PECO/PESO compliance, reducing manual curation time by ~40% .

Cross-Disciplinary Applications

Q. What novel applications exist for Acrylonitrile-3-¹³C in materials science?

Q. How does isotopic labeling with Acrylonitrile-3-¹³C enhance mechanistic studies in organic chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.